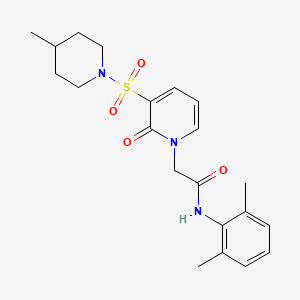

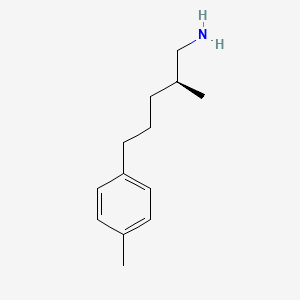

![molecular formula C20H24N2O2 B2544478 1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol CAS No. 890640-75-2](/img/structure/B2544478.png)

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescent Dyes and Imaging Agents

BPPB exhibits interesting photophysical behavior, making it suitable for use as a fluorescent dye or imaging agent. Its solvatochromic effect—where the fluorescence emission maxima shift with solvent polarity—allows for sensitive detection in different environments . Researchers can explore its applications in biological imaging, single-molecule detection, and fluorescence microscopy.

Cyclooxygenase Inhibition

Although not directly tested, BPPB’s benzimidazole moiety resembles other compounds investigated for cyclooxygenase inhibition. Researchers could explore its potential as a COX inhibitor, which plays a crucial role in inflammation and pain management .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(4-phenoxybutyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-2-19(23)20-21-17-12-6-7-13-18(17)22(20)14-8-9-15-24-16-10-4-3-5-11-16/h3-7,10-13,19,23H,2,8-9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAYYQLESAJNMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Phenoxybutyl)benzimidazol-2-yl]propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

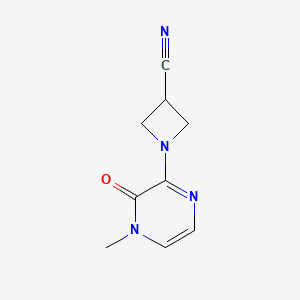

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)

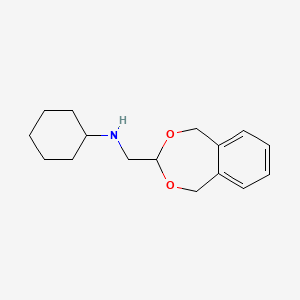

amine](/img/structure/B2544403.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)

![3-(3-ethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![4-Chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2544418.png)